molecular formula C11H9FN2 B3106789 6-(2-Fluorophenyl)pyridin-3-amine CAS No. 160664-94-8

6-(2-Fluorophenyl)pyridin-3-amine

Cat. No. B3106789
M. Wt: 188.2 g/mol
InChI Key: QWCTWWKRVPOZFI-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)pyridin-3-amine is an organic compound that belongs to the class of organic compounds known as imidazopyrazines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . The molecular formula of this compound is C5H5FN2 .


Synthesis Analysis

The synthesis of 6-(2-Fluorophenyl)pyridin-3-amine and similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . In one study, 5-bromo-2-methylpyridin-3-amine was used as a starting material, and the reaction was carried out under room temperature conditions with ethanol as the reaction medium .


Molecular Structure Analysis

The molecular structure of 6-(2-Fluorophenyl)pyridin-3-amine can be analyzed using density functional theory (DFT) methods . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements can provide insights into the possible reaction pathways and physicochemical properties of the compound .

Scientific Research Applications

Material Science Applications

Polymerization Catalysts : Research by Zhang et al. (2021) explores the synthesis of fluorinated sterically bulky mononuclear and binuclear 2-iminopyridylnickel halides, demonstrating their utility as catalysts in ethylene polymerization. The introduction of fluorophenyl groups into the ligand frameworks significantly affects the catalytic performance and branching content of the polyethylene product, indicating the potential of fluorophenyl-pyridin-3-amine derivatives in material science and polymerization processes (Zhang et al., 2021).

Chemistry and Photophysical Properties

Optical Properties : A study by Palion-Gazda et al. (2019) on trisheterocyclic systems with electron-donating amino groups, including structures related to 6-(2-Fluorophenyl)pyridin-3-amine, investigates their thermal, redox, UV-Vis absorption, and emission properties. This research highlights the impact of structural modifications on the optical properties of such compounds, suggesting their applicability in developing efficient emitters and understanding solvent-dependent fluorescence properties (Palion-Gazda et al., 2019).

Pharmaceutical and Biomedical Research

Anticancer Agents : Vinayak et al. (2017) synthesized novel amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine and screened them for in vitro anticancer activity. While this research involves a compound structurally related to 6-(2-Fluorophenyl)pyridin-3-amine, it showcases the compound's potential framework for developing new classes of anticancer agents, demonstrating significant cytotoxicity against several human cancer cell lines (Vinayak et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 6-(4-Fluorophenyl)-2-pyridinecarboxaldehyde, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The synthesis of 6-(2-Fluorophenyl)pyridin-3-amine and similar compounds could be further optimized and expanded . For instance, the use of other catalysts or reaction conditions could potentially improve the yield or selectivity of the reaction . Additionally, the biological activities of these compounds could be further investigated for potential applications in medicinal chemistry .

properties

IUPAC Name

6-(2-fluorophenyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-10-4-2-1-3-9(10)11-6-5-8(13)7-14-11/h1-7H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCTWWKRVPOZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Fluorophenyl)pyridin-3-amine

Synthesis routes and methods I

Procedure details

Obtained (0.210 g, yield 31%) following the procedure described in Intermediate 39, starting with 6-chloropyridin-3-amine (3.50 mmol, 0.45 g), 2-fluorophenylboronic acid (6.94 mmol, 0.97 g).
[Compound]
Name
Intermediate 39
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0 (± 1) mol
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0.45 g
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reactant
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0.97 g
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
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reactant
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reactant
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Synthesis routes and methods III

Procedure details

50 mg of 10% palladium on carbon were added to a solution of 3.2 g (14.66 mmol) of 2-(2-fluoro-phenyl)-5-nitro-pyridine in 250 ml of ethanol, and the reaction mixture was hydrogenated at atmospheric pressure for 3 h. After filtration, the solution was evaporated. Yield: 2.5 g.
Quantity
3.2 g
Type
reactant
Reaction Step One
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50 mg
Type
catalyst
Reaction Step One
Quantity
250 mL
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solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a suspension of 2,4-dichloro-3 -nitro-6-(2-fluorophenyl)pyridine (1.6 g, 5.6 mmol) in methanol (100 ml) was added a catalytic amount of 10% palladium on carbon (100 mg). The mixture was hydrogenated at 50 psi for 8 hours then filtered through celite. The methanol was removed under reduced pressure and the residue was extracted with ethyl acetate from an aqueous solution saturated with potasssium carbonate. The extract was washed with brine, dried over sodium sulfate, filtered and concentrated to give 5-amino-2-(2-fluorophenyl)pyridine, which was used without further purification.
Name
2,4-dichloro-3 -nitro-6-(2-fluorophenyl)pyridine
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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